molecular formula C15H19BrN4O2 B4679179 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea

Cat. No. B4679179
M. Wt: 367.24 g/mol
InChI Key: NZWJIWLKOKDSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea involves the inhibition of specific enzymes and signaling pathways in cells. Studies have shown that this compound inhibits the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell growth, division, and survival. Additionally, this compound also modulates the activity of specific signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and organisms. Studies have shown that this compound induces apoptosis, cell cycle arrest, and autophagy in cancer cells, leading to their death. Additionally, this compound also modulates the expression of specific genes involved in inflammation, oxidative stress, and neurodegeneration, leading to the suppression of these processes.

Advantages and Limitations for Lab Experiments

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound can be easily synthesized using different methods and can be used in various in vitro and in vivo assays to study its biological effects. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea has several potential future directions for research. One of the most promising directions is the development of this compound as a therapeutic agent for cancer and other diseases. Additionally, this compound can also be used as a tool compound to study specific signaling pathways and cellular processes. Furthermore, the synthesis of analogs of this compound can lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of diabetes, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-[3-(4-bromopyrazol-1-yl)propyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-2-22-14-6-4-13(5-7-14)19-15(21)17-8-3-9-20-11-12(16)10-18-20/h4-7,10-11H,2-3,8-9H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJIWLKOKDSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.